Cas no 10133-06-9 (Methyl Epoxycrotonate)

Methyl Epoxycrotonate 化学的及び物理的性質
名前と識別子
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- Oxiranecarboxylic acid, 3-methyl-, methyl ester, (2R-cis)-
- Methyl Epoxycrotonate
- Oxiranecarboxylic acid, 3-methyl-, methyl ester, (2R,3R)- (9CI)
- 121252-25-3
- Methyl (2R,3R)-3-methyloxirane-2-carboxylate
- Rel-methyl (2R,3R)-3-methyloxirane-2-carboxylate
- 10133-06-9
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- インチ: InChI=1S/C5H8O3/c1-3-4(8-3)5(6)7-2/h3-4H,1-2H3/t3-,4-/m1/s1
- InChIKey: UZVPEDADFDGCGI-QWWZWVQMSA-N
計算された属性
- 精确分子量: 116.047344113Da
- 同位素质量: 116.047344113Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 8
- 回転可能化学結合数: 2
- 複雑さ: 110
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.8Ų
- XLogP3: 0.2
Methyl Epoxycrotonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M338610-25mg |
Methyl Epoxycrotonate |
10133-06-9 | 25mg |
$115.00 | 2023-05-17 | ||
TRC | M338610-250mg |
Methyl Epoxycrotonate |
10133-06-9 | 250mg |
$833.00 | 2023-05-17 | ||
TRC | M338610-50mg |
Methyl Epoxycrotonate |
10133-06-9 | 50mg |
$190.00 | 2023-05-17 | ||
TRC | M338610-500mg |
Methyl Epoxycrotonate |
10133-06-9 | 500mg |
$1487.00 | 2023-05-17 | ||
TRC | M338610-100mg |
Methyl Epoxycrotonate |
10133-06-9 | 100mg |
$345.00 | 2023-05-17 |
Methyl Epoxycrotonate 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Methyl Epoxycrotonateに関する追加情報
Comprehensive Guide to Methyl Epoxycrotonate (CAS No. 10133-06-9): Properties, Applications, and Industry Trends
Methyl Epoxycrotonate (CAS No. 10133-06-9) is a versatile organic compound widely recognized for its unique chemical structure and functional properties. As an epoxy ester, it combines the reactivity of an epoxy group with the ester functionality, making it valuable in synthetic chemistry and industrial applications. This article explores its molecular characteristics, synthesis methods, and emerging uses in sectors like green chemistry, polymer modification, and pharmaceutical intermediates.
The compound’s IUPAC name, methyl 2,3-epoxybut-2-enoate, reflects its α,β-unsaturated ester backbone with an epoxy group at the 2,3-position. Its molecular formula, C5H6O3, and moderate polarity contribute to solubility in common organic solvents, a feature critical for formulation chemistry. Researchers often highlight its role as a crosslinking agent or reactive diluent in coatings, where it enhances durability while reducing volatile organic compound (VOC) emissions—a key concern in sustainable manufacturing.
Recent advancements have positioned Methyl Epoxycrotonate as a candidate for bio-based materials. With growing interest in circular economy models, its potential derivatization from renewable feedstocks aligns with global trends. For instance, modifications via ring-opening reactions enable the creation of polyhydroxy derivatives, useful in biodegradable polymers. This resonates with searches like "epoxy esters in green chemistry" or "CAS 10133-06-9 applications," reflecting user curiosity about eco-friendly alternatives.
In pharmaceutical research, 10133-06-9 serves as a precursor for chiral synthons. Its epoxy group’s strain energy facilitates nucleophilic attacks, enabling stereoselective synthesis—a topic frequently queried as "epoxycrotonate asymmetric synthesis." Studies also explore its incorporation into prodrugs, leveraging esterase-mediated hydrolysis for controlled drug release. Such applications address trending searches like "epoxy esters in drug delivery."
From an industrial perspective, Methyl Epoxycrotonate is gaining traction in adhesive formulations. Its dual functionality allows covalent bonding with substrates while improving flexibility—addressing common pain points in composite materials. Manufacturers increasingly seek data on "epoxy ester compatibility with resins" or "thermal stability of 10133-06-9," underscoring its technical relevance.
Safety and handling remain integral to discussions. While not classified as hazardous under standard regulations, proper storage conditions (e.g., inert atmospheres to prevent epoxide polymerization) are often queried. Analytical techniques like GC-MS and NMR are routinely employed for purity verification, a detail frequently searched alongside CAS 10133-06-9.
In summary, Methyl Epoxycrotonate (CAS No. 10133-06-9) exemplifies innovation at the intersection of chemistry and sustainability. Its adaptability across industries—from high-performance coatings to biomedical engineering—ensures enduring relevance. As research expands into catalyzed transformations and waste valorization, this compound will likely remain a focal point for scientific and industrial advancements.
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